Thalidomide-NH-amido-C8-NH2

PROTAC Linker SAR Ternary Complex Geometry

Thalidomide-NH-amido-C8-NH2 is a functionalized cereblon ligand-linker building block for PROTAC design. The C8 alkyl tether offers extended spatial reach—critical when target/E3 ligase surfaces are separated by greater distances than C3/C5/C6 linkers accommodate. The hydrochloride salt (CAS 2983057-94-7) provides 10 mM DMSO solubility. This validated building block ensures batch consistency for systematic linker SAR studies. Available as free base or HCl salt; ≥98% purity.

Molecular Formula C23H31N5O5
Molecular Weight 457.5 g/mol
Cat. No. B11933814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-amido-C8-NH2
Molecular FormulaC23H31N5O5
Molecular Weight457.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCCCCCN
InChIInChI=1S/C23H31N5O5/c24-12-5-3-1-2-4-6-13-25-19(30)14-26-16-9-7-8-15-20(16)23(33)28(22(15)32)17-10-11-18(29)27-21(17)31/h7-9,17,26H,1-6,10-14,24H2,(H,25,30)(H,27,29,31)
InChIKeyNTZOQGRQVQSYPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-NH-amido-C8-NH2: E3 Ligase Ligand-Linker Conjugate for CRBN-Based PROTAC Synthesis


Thalidomide-NH-amido-C8-NH2 (CAS 2983057-93-6) is a synthesized E3 ligase ligand-linker conjugate that incorporates a thalidomide-based cereblon (CRBN) ligand connected via an 8-carbon alkyl linker terminating in a primary amine. As a functionalized PROTAC building block, it provides both the E3 ligase recruitment moiety and a conjugation handle for attachment to target-protein ligands . The compound is available as the free base (MW 457.52) and the hydrochloride salt (MW 493.98), with the latter offering enhanced aqueous solubility for conjugation reactions .

Why Thalidomide-NH-amido-C8-NH2 Cannot Be Arbitrarily Substituted with Other Alkyl-Linker Lengths


In PROTAC design, linker length is not a passive spacer property but a critical determinant of ternary complex geometry, degradation potency (DC50), and degradation efficiency (Dmax) [1]. Systematic linker length structure-activity relationship (SAR) studies demonstrate that altering alkyl chain length between C3, C5, and C8 can produce marked differences in observed degradation potency [2]. Specifically, the C8 alkyl tether in Thalidomide-NH-amido-C8-NH2 provides an extended spatial reach that may enable productive ternary complex formation when target protein and E3 ligase binding surfaces are separated by greater distances—a scenario where shorter C3 or C5 linkers may fail to achieve the necessary geometric orientation [3]. Substituting a C8 linker with a C6 analog (such as Thalidomide-NH-amido-C6-NH2) without empirical validation introduces substantial risk of suboptimal degradation performance, as each methylene unit increment alters both the effective molarity of the reacting moieties and the propensity for non-productive binary complex formation [2]. The following evidence quantifies the molecular parameters that differentiate this C8 building block from its closest in-class comparators.

Thalidomide-NH-amido-C8-NH2: Quantitative Differentiation Evidence vs. C6 and Other Linker-Length Analogs


Linker Length: C8 Alkyl Chain Provides Extended Spatial Reach Relative to C6 Analog

Thalidomide-NH-amido-C8-NH2 incorporates an 8-carbon alkyl linker (C8), which provides a greater spatial separation between the thalidomide CRBN-binding moiety and the terminal amine conjugation handle compared to the C6 analog . The two additional methylene units in the C8 linker correspond to an extended molecular reach, which has been demonstrated in systematic PROTAC linker SAR studies to influence both degradation potency (DC50) and maximal degradation (Dmax) [1].

PROTAC Linker SAR Ternary Complex Geometry Cereblon

Molecular Weight Differentiation: C8 vs. C6 Linker Analogs

The C8 linker in Thalidomide-NH-amido-C8-NH2 (free base MW 457.52; HCl salt MW 493.98) results in a higher molecular weight compared to the C6 analog (free base: MW 437.49 estimated from C6 HCl salt MW 465.93) . This molecular weight difference of approximately 20 Da (free base) and 28 Da (HCl salt) corresponds to the two additional methylene units (-CH2-CH2-) in the alkyl linker .

PROTAC Molecular Weight Linker Length Physicochemical Properties

Hydrochloride Salt Form Provides Enhanced Solubility and Defined Storage Stability

Thalidomide-NH-amido-C8-NH2 hydrochloride exhibits a reported solubility of 10 mM in DMSO [1] and maintains ≥98% purity with a shelf life of ≥12 months when stored dry, dark at -20°C, with stock solutions stable at 0-4°C for 1 month . This contrasts with the free base form, which lacks standardized solubility and stability specifications .

PROTAC Solubility Stability Formulation

C8 Linker in Thalidomide-Based PROTACs: Contextual Performance vs. Optimized Linker Lengths

In a structure-activity relationship study of MK-5108-derived PROTACs exploring different linker lengths on the thalidomide moiety, the optimized degrader achieved a DC50 of 3.9 nM and Dmax of 89% at 24h [1]. While this specific study did not employ the exact Thalidomide-NH-amido-C8-NH2 building block, it establishes that thalidomide-based PROTACs with optimized linker lengths can achieve single-digit nanomolar DC50 values [2]. More broadly, linker length SAR analysis across published PROTAC studies demonstrates that linear linker length is a critical variable affecting observed degradation potency [3].

PROTAC Linker SAR DC50 Dmax Cereblon

Thalidomide-NH-amido-C8-NH2: Optimized Application Scenarios for PROTAC Discovery and Development


Empirical Linker Length Optimization in PROTAC SAR Campaigns

Thalidomide-NH-amido-C8-NH2 serves as a defined C8 linker-length building block for systematic structure-activity relationship studies. When developing a new PROTAC, researchers typically synthesize a panel of degraders with varying linker lengths (e.g., C3, C5, C6, C8) to empirically determine the optimal spatial separation for productive ternary complex formation [1]. The C8 linker provides a longer tether that may be necessary when the target protein's binding site and the CRBN E3 ligase surface are separated by a greater distance [2]. Including this C8 building block in the SAR panel enables identification of the linker length that maximizes degradation efficiency (Dmax) and potency (DC50) for the specific target protein of interest [3].

CRBN-Recruiting PROTAC Synthesis with Terminal Amine Conjugation Handle

The primary amine terminus of Thalidomide-NH-amido-C8-NH2 provides a reactive handle for conjugation to carboxyl-containing target-protein ligands via standard amide coupling chemistry (e.g., EDC/HOBt or HATU-mediated reactions). The hydrochloride salt form, with its defined 10 mM DMSO solubility, facilitates preparation of stock solutions for conjugation reactions . This building block is appropriate for synthesizing CRBN-based PROTACs targeting intracellular proteins where the CRBN E3 ligase is endogenously expressed, such as in multiple myeloma and other hematological malignancy cell lines where thalidomide-derived CRBN ligands demonstrate established engagement [4].

Comparative Evaluation of Alkyl vs. PEG Linkers in Degrader Optimization

Thalidomide-NH-amido-C8-NH2 contains an alkyl-based linker, which differs fundamentally from polyethylene glycol (PEG)-based linkers in terms of flexibility, hydrophobicity, and metabolic stability. Alkyl linkers, including the C8 chain in this compound, provide a semi-flexible rod-like geometry rather than the entropic spring behavior of PEG, and each methylene unit adds a predictable lipophilicity increment [2]. Researchers can employ this C8 alkyl building block alongside PEG-based alternatives to determine whether alkyl or PEG linker chemistry yields superior degradation efficiency for a given target protein, as linker composition can dramatically affect both ternary complex formation and cellular permeability [5].

Building Block Procurement for In-House PROTAC Library Synthesis

For medicinal chemistry groups and CROs establishing in-house PROTAC synthesis capabilities, Thalidomide-NH-amido-C8-NH2 represents a standardized, quality-controlled building block available from multiple commercial suppliers with specified purity (≥98%) and storage conditions (dry, dark, -20°C, ≥12 months shelf life) . The compound is available in both free base (CAS 2983057-93-6, MW 457.52) and hydrochloride salt (CAS 2983057-94-7, MW 493.98) forms, with the salt form offering enhanced aqueous solubility for conjugation workflows . Procurement of this validated building block, rather than custom synthesis, reduces lead time and ensures batch-to-batch consistency for reproducible PROTAC library generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-NH-amido-C8-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.